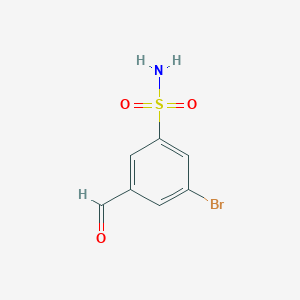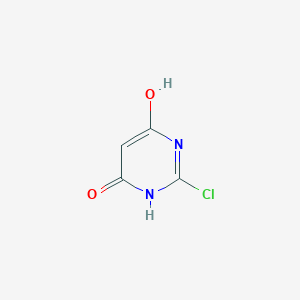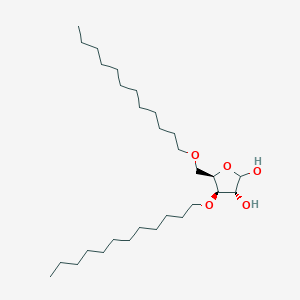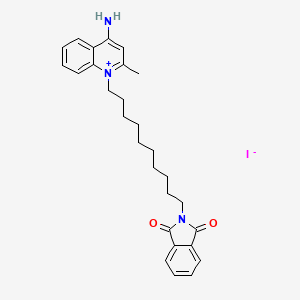
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of 2-hydroxyethylamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyldiethanolamine: A tertiary amine used in gas treating and as a chemical intermediate.
N,N,N′,N′-Tetrakis-(2-hydroxyethyl)ethylenediamine: A chelating agent used in metal extraction and catalysis.
N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid): A buffer used in biological research.
Uniqueness
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific structural features, such as the oxadiazole ring and the presence of both hydroxyl and amide functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
110578-73-9 |
|---|---|
Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O3/c1-4-8-5(9-12-4)6(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11) |
InChI Key |
IWNBPGSCYNJNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)

oxane-2-carboxylic acid](/img/structure/B13447714.png)

![tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate](/img/structure/B13447718.png)

![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)

![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
